UK-383367

Catalog No.
S546288
CAS No.
348622-88-8
M.F
C15H24N4O4
M. Wt
324.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK-383367

CAS Number

348622-88-8

Product Name

UK-383367

IUPAC Name

5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

InChI

InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1

InChI Key

ARJCBSRIPGJMAD-LLVKDONJSA-N

SMILES

C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N

Solubility

Soluble in DMSO

Synonyms

5-((1R)-4-cyclohexyl-1-(2-(hydroxyamino)-2-oxoethyl)butyl)-1,2,4-oxadiazole-3-carboxamide, UK-383,367, UK383,367

Canonical SMILES

C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N

Isomeric SMILES

C1CCC(CC1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N

Description

The exact mass of the compound (R)-5-(6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl)-1,2,4-oxadiazole-3-carboxamide is 324.1798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Experimental Procedures

In experimental settings, UK-383367 can be dissolved in DMSO at a concentration of >30 mg/mL . It can then be added to cell cultures to assess its effects on BMP-1 activity and collagen formation. The exact concentration used would depend on the specific experimental setup.

UK-383367 is a small organic molecule with the chemical formula C15H24N4O4 and a CAS number of 348622-88-8. It is recognized primarily for its potent inhibitory activity against bone morphogenetic protein 1, which plays a crucial role in collagen processing and extracellular matrix formation. The compound exhibits an IC50 value of 44 nM, indicating its high potency and selectivity for this target over other metalloproteinases such as matrix metalloproteinases 1, 2, 3, 9, and 14 .

Due to the lack of research, the mechanism of action for this specific compound remains unknown. However, the presence of the oxadiazole ring suggests potential for various biological activities, depending on the functional groups attached. Oxadiazoles have been explored for their antibacterial, antifungal, anti-inflammatory, and anticancer properties []. The hydroxamate group might play a role in metal chelation, potentially affecting cellular processes.

As a selective inhibitor, UK-383367 interacts specifically with the active site of bone morphogenetic protein 1, blocking its enzymatic activity. The mechanism involves the formation of a complex that prevents substrate binding and subsequent proteolytic activity. While detailed reaction pathways have not been extensively documented in public literature, the compound's ability to inhibit procollagen C-proteinase suggests it may participate in reversible binding reactions typical of enzyme inhibitors.

UK-383367's primary biological activity revolves around the inhibition of bone morphogenetic protein 1. This inhibition has implications for collagen synthesis and degradation processes, making it a valuable tool in studies related to tissue engineering and fibrosis. The selectivity for bone morphogenetic protein 1 over other metalloproteinases allows researchers to investigate specific pathways without the confounding effects of broader matrix metalloproteinase inhibition .

The synthesis of UK-383367 involves multi-step organic synthesis techniques. Although specific synthetic routes are proprietary or unpublished in detail, general methods for similar compounds typically include:

  • Formation of key intermediates through amine coupling reactions.
  • Use of protecting groups to facilitate selective reactions.
  • Final deprotection and purification steps to yield the active compound.

For precise methodologies, researchers often refer to specialized chemical literature or proprietary synthesis protocols from suppliers .

UK-383367 is primarily used in research settings to study collagen-related disorders and tissue remodeling processes. Its applications include:

  • Investigating the role of bone morphogenetic protein 1 in fibrosis.
  • Exploring therapeutic strategies for conditions involving excessive collagen deposition.
  • Serving as a tool compound in drug discovery aimed at targeting extracellular matrix dynamics.

Interaction studies involving UK-383367 have demonstrated its selective binding affinity for bone morphogenetic protein 1. These studies typically employ techniques such as:

  • Enzyme kinetics to determine IC50 values.
  • Surface plasmon resonance for real-time interaction analysis.
  • Cellular assays to evaluate biological effects in relevant model systems.

Such studies help elucidate the compound's mechanism of action and potential therapeutic applications .

UK-383367 shares structural and functional similarities with several other compounds that target matrix metalloproteinases or related enzymes. Below is a comparison highlighting its uniqueness:

Compound NameTargetIC50 (nM)Selectivity
UK-383367Bone Morphogenetic Protein 144>200-fold over MMPs
BatimastatMatrix Metalloproteinases~10Non-selective
MarimastatMatrix Metalloproteinases~50Non-selective
SB-3CTMatrix Metalloproteinases~100Non-selective

Uniqueness: UK-383367 stands out due to its high selectivity for bone morphogenetic protein 1 compared to other compounds that generally inhibit multiple matrix metalloproteinases without such specificity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

324.17975526 g/mol

Monoisotopic Mass

324.17975526 g/mol

Heavy Atom Count

23

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protease Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

UK 383367

Dates

Modify: 2023-08-15
1: Tovar-Vidales T, Fitzgerald AM, Clark AF, Wordinger RJ. Transforming growth factor-β2 induces expression of biologically active bone morphogenetic protein-1 in human trabecular meshwork cells. Invest Ophthalmol Vis Sci. 2013 Jul 16;54(7):4741-8. doi: 10.1167/iovs.13-12203. PubMed PMID: 23788373; PubMed Central PMCID: PMC3719445.

Explore Compound Types